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molecular formula C4H8NaO5 B1231517 Sodium succinate hexahydrate CAS No. 6106-21-4

Sodium succinate hexahydrate

Cat. No. B1231517
M. Wt: 159.09 g/mol
InChI Key: RTYAMTMRHIFXMO-UHFFFAOYSA-N
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Patent
US09162961B2

Procedure details

In a crystalliser (500 ml open jacketed glass vessel) 100.1 g (0.848 mole) of succinic acid (Acros) and 19.9 g (0.074 mole) of sodium succinate hexahydrate (Acros) were dissolved in 281.5 g of demineralised water, by heating with the thermostatic bath to 80° C. This resulted in a clear solution with 25% of succinic acid and 3% of sodium succinate, representing a solution obtained from a water-splitting electrodialysis process with a conversion of 92 mole %. The solution was cooled from 80° C. to 20° C. in 5 hours with a linear cooling profile. During cooling nucleation took place between 56° C. and 50° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
sodium succinate hexahydrate
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
281.5 g
Type
solvent
Reaction Step One
Yield
25%
Yield
3%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].O.O.O.O.O.O.[C:15]([O-:22])(=[O:21])[CH2:16][CH2:17][C:18]([O-:20])=[O:19].[Na+:23].[Na+]>O>[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:15]([O-:22])(=[O:21])[CH2:16][CH2:17][C:18]([O-:20])=[O:19].[Na+:23].[Na+:23] |f:1.2.3.4.5.6.7.8.9,12.13.14|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
sodium succinate hexahydrate
Quantity
19.9 g
Type
reactant
Smiles
O.O.O.O.O.O.C(CCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
Quantity
281.5 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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